Sodium hexachloroiridate(III) hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

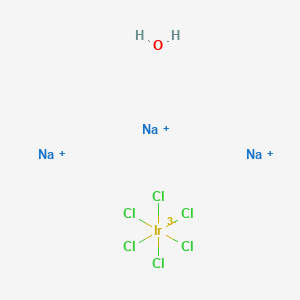

trisodium;hexachloroiridium(3-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.Ir.3Na.H2O/h6*1H;;;;;1H2/q;;;;;;+3;3*+1;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIIVDVTQZORNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[Na+].[Na+].[Na+].Cl[Ir-3](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H2IrNa3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30718702 | |

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123334-23-6 | |

| Record name | Sodium hexachloroiridate(3-)--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30718702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of Sodium Hexachloroiridate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Sodium hexachloroiridate(III) hydrate (B1144303). The information is compiled for professionals in research and development who require detailed data on this inorganic compound for applications in catalysis, materials science, and analytical chemistry.

Core Physical and Chemical Properties

Sodium hexachloroiridate(III) hydrate is an inorganic coordination compound. Its properties are crucial for its handling, storage, and application in various chemical syntheses and analytical methods. The compound is notably hygroscopic and sensitive to moisture.

Data Presentation: Physical Property Summary

The quantitative and qualitative physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Notes |

| Molecular Formula | Na₃IrCl₆·10H₂O | Thermal analysis has shown that the complex crystallizes with 10 molecules of water.[1] |

| Molecular Weight | 654.05 g/mol | Calculated based on the decahydrate (B1171855) formula. The anhydrous form has a molecular weight of 473.90 g/mol .[2] |

| Appearance | Greenish-brown solid powder. | |

| Solubility | The anhydrous form (Na₃IrCl₆) is soluble in water (31.46 g/100 g at 15°C), insoluble in ethanol, and very slightly soluble in acetone. | The solubility of the hydrated form may differ. It is generally considered soluble in water for the preparation of aqueous solutions. |

| Melting Point | Not applicable; the compound decomposes upon heating. | Thermal analysis indicates dehydration begins at relatively low temperatures, followed by decomposition of the anhydrous salt at higher temperatures. |

| Boiling Point | Not applicable. | |

| Density | Not available. | |

| Stability | Hygroscopic; moisture sensitive. | Should be stored in a dry, inert atmosphere. |

| Thermal Decomposition | Dehydrates in two steps, followed by decomposition to either metallic Iridium or Iridium(IV) oxide depending on the atmosphere.[1] | The final decomposition product in an oxygen atmosphere is Iridium(IV) oxide, while under inert gases, metallic Iridium is formed.[1] The anhydrous salt is reported to decompose at 550°C. |

Experimental Protocols

The determination of the physical properties of hydrated inorganic salts such as this compound involves specific analytical techniques. Below are detailed methodologies for key experimental procedures.

Determination of Water of Hydration and Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to determine the water content of the hydrate and its thermal decomposition pathway.

-

Instrumentation: A simultaneous thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC) is ideal.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The crucible is placed in the TGA furnace.

-

The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

-

The atmosphere within the furnace is controlled, using either an inert gas (e.g., nitrogen or argon) or an oxidative gas (e.g., air or oxygen) to investigate the effect on the decomposition products.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve plots percentage mass loss versus temperature. The distinct steps in mass loss correspond to the loss of water molecules and the subsequent decomposition of the anhydrous salt. The stoichiometry of the hydrate can be calculated from these mass loss steps.

-

The coupled DSC signal will show endothermic or exothermic peaks corresponding to dehydration and decomposition events.

-

Determination of Solubility

The solubility of a salt in a given solvent (e.g., water) as a function of temperature can be determined by the following method.[3][4]

-

Instrumentation: A temperature-controlled water bath, a balance, a thermometer, and glassware.

-

Methodology:

-

A saturated solution of this compound is prepared at a specific temperature by adding an excess of the salt to a known volume of distilled water in a sealed flask.

-

The mixture is agitated in a temperature-controlled water bath for a sufficient time to ensure equilibrium is reached.

-

Once equilibrium is established, the stirring is stopped, and the excess solid is allowed to settle.

-

A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated pipette to prevent premature crystallization.

-

The withdrawn aliquot is weighed.

-

The solvent is then evaporated from the aliquot by heating in an oven until a constant weight of the dry salt is obtained.

-

The mass of the dissolved salt is determined by subtracting the initial weight of the empty container from the final weight of the container with the dried salt.

-

The solubility is then expressed as grams of salt per 100 grams of solvent.

-

This procedure is repeated at various temperatures to construct a solubility curve.

-

Visualizations

Thermal Decomposition Workflow

The following diagram illustrates the thermal decomposition pathway of Sodium hexachloroiridate(III) decahydrate when heated. The process involves a two-step dehydration followed by the decomposition of the anhydrous salt, with the final product being dependent on the atmospheric conditions.

Caption: Thermal decomposition pathway of Sodium hexachloroiridate(III) decahydrate.

References

A Technical Guide to the Synthesis of Sodium Hexachloroiridate(III) Hydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for producing high-purity sodium hexachloroiridate(III) hydrate (B1144303) (Na₃IrCl₆·xH₂O) crystals. This compound is a critical precursor in the synthesis of various iridium-based catalysts and advanced materials. The following sections detail the core methodologies, experimental parameters, and expected outcomes, presented in a clear and structured format to facilitate replication and further research.

Overview of Synthesis Methodologies

The synthesis of sodium hexachloroiridate(III) hydrate is primarily achieved through two established routes:

-

Method 1: Reduction of Sodium Hexachloroiridate(IV) : This common laboratory-scale method involves the chemical reduction of the more readily available sodium hexachloroiridate(IV) (Na₂IrCl₆). Various reducing agents can be employed, offering flexibility in reaction setup and conditions.

-

Method 2: Direct Chlorination of Iridium Metal : A more direct, albeit higher temperature, industrial-scale approach involves the reaction of iridium metal with sodium chloride and chlorine gas. This method produces the anhydrous salt, which is subsequently hydrated.

This guide will focus on providing detailed protocols for both approaches, including the crucial final step of crystallization to obtain the desired hydrated crystal form.

Method 1: Reduction of Sodium Hexachloroiridate(IV)

This method is favored for its milder reaction conditions and is well-suited for laboratory synthesis. The general principle involves the reduction of the Ir(IV) center in sodium hexachloroiridate(IV) to Ir(III).

Experimental Protocol

A detailed experimental protocol for the reduction of sodium hexachloroiridate(IV) is outlined below. This protocol is a composite of best practices and requires careful handling of reagents.

Materials:

-

Sodium hexachloroiridate(IV) (Na₂IrCl₆)

-

Reducing agent (e.g., oxalic acid, ferrous chloride, or hydrogen sulfide)

-

Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Reaction flask with a reflux condenser

-

Stirring plate with a magnetic stirrer

-

Heating mantle or oil bath

-

Schlenk line or inert atmosphere setup (optional, but recommended)

-

Filtration apparatus (e.g., Büchner funnel)

-

Crystallization dish

-

Vacuum desiccator

Procedure:

-

Dissolution: Dissolve a known quantity of sodium hexachloroiridate(IV) in a minimal amount of deionized water, acidified with a few drops of hydrochloric acid to prevent the formation of iridium oxides.

-

Reduction:

-

Using Oxalic Acid: Prepare a saturated aqueous solution of oxalic acid. Add the oxalic acid solution dropwise to the stirred solution of sodium hexachloroiridate(IV) at room temperature. The color of the solution will gradually change from dark red-brown to a deep olive green, indicating the reduction of Ir(IV) to Ir(III). The reaction can be gently heated to 50-60 °C to ensure completion.

-

Using Ferrous Chloride: Prepare a fresh solution of ferrous chloride (FeCl₂) in dilute HCl. Add this solution stoichiometrically to the iridium salt solution. The reaction is typically rapid at room temperature.

-

Using Hydrogen Sulfide (B99878): Bubble hydrogen sulfide gas slowly through the iridium salt solution. This should be performed in a well-ventilated fume hood. The endpoint is indicated by the color change and the cessation of sulfur precipitation.

-

-

Isolation of Anhydrous Salt (Optional): After the reduction is complete, the solution can be carefully evaporated to dryness under reduced pressure to obtain the anhydrous sodium hexachloroiridate(III).

-

Crystallization of the Hydrate:

-

Dissolve the resulting sodium hexachloroiridate(III) (or the solution from the reduction step) in a minimal amount of warm deionized water.

-

Filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature. For larger crystals, the cooling process can be further slowed by placing the crystallization dish in an insulated container.

-

For enhanced crystallization, the solution can be placed in a refrigerator (4-8 °C) for 24-48 hours.

-

Once crystals have formed, they can be collected by filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

-

Dry the crystals in a vacuum desiccator over a suitable desiccant.

-

Quantitative Data

| Parameter | Value |

| Starting Material | Sodium hexachloroiridate(IV) |

| Reducing Agents | Oxalic acid, Ferrous chloride, Hydrogen sulfide |

| Reaction Temperature | 25-60 °C |

| Solvent | Acidified deionized water |

| Product | This compound |

| Crystal Appearance | Dark green to olive-green crystals |

Experimental Workflow

Method 2: Direct Chlorination of Iridium Metal

This high-temperature method is suitable for producing larger quantities of sodium hexachloroiridate(III) and starts from elemental iridium.

Experimental Protocol

Materials:

-

Iridium metal powder

-

Sodium chloride (NaCl), anhydrous

-

Chlorine gas (Cl₂)

Equipment:

-

Tube furnace capable of reaching 600 °C

-

Quartz or ceramic reaction tube

-

Gas flow controllers for chlorine and an inert gas (e.g., argon or nitrogen)

-

Scrubber for chlorine gas effluent

Procedure:

-

Preparation of Reactant Mixture: Thoroughly mix iridium metal powder and anhydrous sodium chloride in a 1:3 molar ratio. Place the mixture in a ceramic boat.

-

Reaction Setup: Place the boat containing the mixture in the center of the reaction tube within the tube furnace.

-

Inert Atmosphere Purge: Purge the reaction tube with an inert gas (argon or nitrogen) to remove any air and moisture.

-

Reaction:

-

Heat the furnace to 500-600 °C under a continuous flow of the inert gas.

-

Once the target temperature is reached, introduce a slow and controlled flow of chlorine gas into the reaction tube.

-

Maintain the reaction at this temperature for several hours (typically 4-8 hours) until the reaction is complete. The progress can be monitored by observing the consumption of the iridium metal.

-

-

Cooling and Product Retrieval:

-

After the reaction is complete, switch off the chlorine gas flow and continue the inert gas flow while the furnace cools down to room temperature.

-

Carefully remove the reaction boat from the tube. The product will be the anhydrous sodium hexachloroiridate(III).

-

-

Hydration and Crystallization:

-

Dissolve the anhydrous Na₃IrCl₆ in warm deionized water.

-

Filter the solution to remove any unreacted iridium or other insoluble impurities.

-

Follow the crystallization procedure outlined in Method 1 (Section 2.1, step 4) to obtain the hydrated crystals.

-

Quantitative Data

| Parameter | Value |

| Starting Materials | Iridium metal powder, Sodium chloride |

| Reactant | Chlorine gas |

| Reaction Temperature | 500-600 °C |

| Product (initial) | Anhydrous Sodium hexachloroiridate(III) |

| Final Product | This compound |

Experimental Workflow

Characterization of this compound

The synthesized crystals should be characterized to confirm their identity and purity. Recommended analytical techniques include:

-

X-ray Diffraction (XRD): To confirm the crystal structure.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of water of hydration and the Ir-Cl bonds.

-

UV-Vis Spectroscopy: To observe the characteristic electronic transitions of the [IrCl₆]³⁻ complex.

-

Thermogravimetric Analysis (TGA): To determine the number of water molecules of hydration.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): To determine the iridium content.

Safety Considerations

-

Iridium Compounds: While not considered highly toxic, iridium compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

-

Chlorine Gas: Chlorine is a toxic and corrosive gas. The direct chlorination method must be performed in a well-ventilated fume hood with appropriate gas scrubbing procedures in place.

-

Hydrogen Sulfide: Hydrogen sulfide is a highly toxic and flammable gas. It should only be used in a fume hood with extreme caution.

-

Acids: Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a comprehensive framework for the synthesis of this compound crystals. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols to their specific laboratory conditions and safety procedures.

In-depth Technical Guide: The Molecular Structure and Geometry of Sodium Hexachloroiridate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hexachloroiridate(III) hydrate (B1144303) (Na₃[IrCl₆]·xH₂O) is an inorganic coordination compound of significant interest in catalysis and materials science. A thorough understanding of its three-dimensional structure is fundamental to elucidating its reactivity and designing novel applications. This technical guide provides a detailed overview of the molecular structure and geometry of the hexachloroiridate(III) anion, drawing upon established principles of coordination chemistry and data from isostructural compounds. Due to the limited availability of specific crystallographic data for sodium hexachloroiridate(III) hydrate in publicly accessible databases, this guide also outlines the standard experimental protocol for its structure determination via single-crystal X-ray diffraction.

Introduction

Iridium-based complexes are pivotal in a myriad of chemical transformations, owing to the element's diverse and stable oxidation states and its ability to form a variety of coordination geometries. This compound serves as a key precursor in the synthesis of many of these catalytic and functional materials. The [IrCl₆]³⁻ anion, a classic example of a d⁶ octahedral complex, forms the core of this compound. Its geometry, bond lengths, and bond angles are critical determinants of its electronic properties and reactivity.

Molecular Structure and Geometry

The hexachloroiridate(III) anion, [IrCl₆]³⁻, is the central structural motif in this compound. The iridium(III) cation is in a +3 oxidation state with an electron configuration of [Xe]4f¹⁴5d⁶.

Coordination Geometry of the [IrCl₆]³⁻ Anion

The six chloride ligands surround the central iridium ion in an octahedral geometry . This arrangement minimizes ligand-ligand repulsion and is characteristic of hexacoordinate transition metal complexes. In an ideal octahedral geometry, all Ir-Cl bond lengths are equal, and all Cl-Ir-Cl bond angles are 90° or 180°.

dot

Figure 1. Ball-and-stick model of the octahedral [IrCl₆]³⁻ anion.

Quantitative Structural Data

Table 1: Expected Crystallographic Parameters for the [IrCl₆]³⁻ Anion

| Parameter | Expected Value |

| Bond Lengths | |

| Ir-Cl | ~ 2.35 - 2.45 Å |

| Bond Angles | |

| cis Cl-Ir-Cl | ~ 90° |

| trans Cl-Ir-Cl | ~ 180° |

Note: These values are estimates based on typical bond lengths and angles for hexachloroiridate(III) and isostructural complexes. Actual values for Na₃[IrCl₆]·xH₂O would require experimental determination.

Role of Sodium Cations and Water of Hydration

The sodium cations (Na⁺) are located in the interstitial spaces of the crystal lattice, providing charge balance for the [IrCl₆]³⁻ anions. The water molecules of hydration are also incorporated into the crystal structure, likely forming hydrogen bonds with the chloride ligands of the [IrCl₆]³⁻ anions and coordinating to the sodium cations. The exact number of water molecules (x) can vary depending on the synthesis and storage conditions.

Experimental Protocol for Structure Determination

The definitive method for determining the molecular structure and geometry of a crystalline compound like this compound is single-crystal X-ray diffraction . The following outlines the typical experimental workflow.

dot

Figure 2. Experimental workflow for single-crystal X-ray diffraction.

Crystal Growth

High-quality single crystals are a prerequisite for this technique. These are typically grown by slow evaporation of a saturated aqueous solution of this compound or by slow cooling of a hot, saturated solution.

Data Collection

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

X-ray Source: The crystal is irradiated with a monochromatic X-ray beam.

-

Diffraction: The crystal lattice diffracts the X-rays in a specific pattern.

-

Data Acquisition: A detector records the positions and intensities of the diffracted X-ray spots as the crystal is rotated.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Data Reduction: The intensities of the reflections are integrated and corrected for various experimental factors.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics.

Conclusion

The hexachloroiridate(III) anion in this compound adopts a well-defined octahedral geometry. While precise, experimentally determined structural parameters for this specific compound are not widely published, valuable insights can be gained from isostructural compounds. The definitive elucidation of its crystal structure, including the precise arrangement of sodium ions and water molecules, awaits a detailed single-crystal X-ray diffraction study. The experimental protocol outlined herein provides a standard methodology for achieving this, which is crucial for a complete understanding of this important iridium complex and for guiding its future applications in research and industry.

CAS number 123334-23-6 properties and uses

An In-depth Technical Guide to Sodium hexachloroiridate(III) hydrate (B1144303) (CAS 123334-23-6)

Executive Summary

This document provides a comprehensive technical overview of Sodium hexachloroiridate(III) hydrate, identified by CAS number 123334-23-6. It is an iridium-based coordination compound with significant applications in catalysis, materials science, analytical chemistry, and nanotechnology.[1] This guide details its chemical and physical properties, synthesis protocols, diverse applications, and biological activities. Experimental methodologies and diagrams of key processes are included to support researchers, scientists, and drug development professionals in their work with this versatile compound.

Chemical and Physical Properties

This compound is an ionic compound composed of three sodium cations, one hexachloroiridium(III) anion, and a variable number of water molecules.[2] Its systematic IUPAC name is trisodium (B8492382) hexachloroiridium(3-) hydrate.[3][4] The anhydrous form has a molecular weight of 473.89 g/mol , though the actual weight varies with the degree of hydration.[2][5] The compound features an octahedral coordination geometry with six chloride ligands surrounding the central iridium(III) atom.[2]

Table 1: Physicochemical Properties of CAS 123334-23-6

| Property | Value | References |

| CAS Number | 123334-23-6 | [2] |

| Molecular Formula | Na₃IrCl₆·xH₂O | [2][3][5] |

| Molecular Weight | 473.90 g/mol (anhydrous basis) | [2][5] |

| Appearance | Crystalline solid; Dark purple to black powder; Greenish-brown solid | [2][3][6][7] |

| IUPAC Name | trisodium; hexachloro iridium(3-); hydrate | [3][4] |

| Melting Point | N/A (Decomposes at ~600°C) | [2][3][6] |

| Boiling Point | N/A | [3][6] |

| Solubility in H₂O | Data is conflicting. Some sources report insolubility, while others note excellent solubility in aqueous solutions, which is consistent with its use in HPLC applications. | [2][6][7] |

| Sensitivity | Moisture sensitive, hygroscopic | [2][6][7] |

| Iridium (Ir) Content | 35-40% (gravimetric) | [5] |

Synthesis and Handling

Synthesis Protocol

A common method for producing this compound is through the direct reaction of iridium metal with sodium chloride under a chlorine atmosphere.[2]

Experimental Protocol: Direct Synthesis

-

Mixing : Combine iridium powder (99.9% purity) with sodium chloride (NaCl) in a 1:3 molar ratio.

-

Heating : Heat the mixture to a temperature range of 450–500°C.

-

Chlorination : Introduce a continuous flow of chlorine gas (Cl₂) at 1–2 atm over the heated mixture.

-

Reaction Time : Maintain these conditions for approximately 48 hours to ensure the reaction goes to completion, yielding anhydrous Na₃IrCl₆.[2]

-

Hydration : Dissolve the resulting anhydrous salt in deionized water.

-

Crystallization : Recrystallize the compound from the aqueous solution to form the hydrated product, Na₃IrCl₆·xH₂O.[2]

Handling and Storage

Due to its hygroscopic nature, this compound requires careful handling and storage.[2] It should be kept in airtight containers, preferably at 0–6°C, to prevent moisture absorption which can alter its reactivity.[2] When handling the powder, a fume hood should be used to avoid inhalation of iridium-containing dust.[2]

Applications and Uses

This compound is a versatile precursor and reagent in numerous scientific and industrial fields.

-

Catalysis : It serves as a precursor for synthesizing iridium catalysts used in hydrogenation, oxidation, and C-H activation reactions.[1][2]

-

Nanomaterial Synthesis : It is widely used to produce iridium nanoparticles (Ir NPs), which exhibit high catalytic activity and stability, making them suitable for fuel cells and biosensors.[2]

-

Electrochemistry : The compound is used to modify electrodes for enhanced detection of biological molecules like glucose, dopamine, and serotonin.[2] It is also a precursor for iridium-based electrocatalysts for the oxygen evolution reaction (OER).[2]

-

Analytical Chemistry : It functions as a reagent in High-Performance Liquid Chromatography (HPLC), particularly for the analysis and separation of peptides and proteins.[2][6]

-

Material Science : It is a source of iridium for creating advanced materials, including conductive polymers and thin films with applications in electronics and photonics.[1][2]

Biological Activity and Mechanism of Action

Recent research has highlighted the biological potential of this compound, particularly in oncology and microbiology.[2]

Cytotoxic Activity

Iridium complexes, including this compound, have demonstrated cytotoxic effects against various cancer cell lines.[2] The primary mechanism of action involves the intracellular generation of reactive oxygen species (ROS). This leads to a state of oxidative stress, which subsequently triggers apoptotic cell death pathways.[2]

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been found to effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at concentrations between 10 to 50 µg/mL.[2] The proposed mechanism involves the disruption of the bacterial cell membrane and interference with essential metabolic processes.[2]

Experimental Protocols

Protocol for Iridium Nanoparticle (Ir NP) Synthesis

This compound is a common precursor for synthesizing iridium nanoparticles with peroxidase-like activity, useful in biosensing applications.[2]

Methodology

-

Precursor Solution : Prepare an aqueous solution of this compound.

-

Protective Agent : Add ascorbic acid to the solution, which acts as a protecting agent to control particle growth.

-

Reduction : Introduce a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to the mixture.

-

Heating : Heat the reaction mixture to 95°C for 15 minutes to facilitate the reduction of Ir(III) ions to Ir(0) and promote nanoparticle formation.[2]

-

Characterization : Validate the resulting Ir NPs (typically ~2.4 nm) using Transmission Electron Microscopy (TEM) for size and morphology and UV-Vis spectroscopy for optical properties.[2]

General Workflow for Antimicrobial Susceptibility Testing

To evaluate the antimicrobial efficacy of the compound, a standard broth microdilution method can be employed to determine the Minimum Inhibitory Concentration (MIC).

Methodology

-

Preparation : Prepare a stock solution of the compound in a suitable solvent and perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.

-

Inoculation : Add a standardized suspension of the target bacterium (e.g., S. aureus or E. coli) to each well.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells showing no growth onto agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial colonies after incubation.

Protocol for Thermal Stability Analysis (TGA)

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the compound and quantify its water of hydration.[8]

Methodology

-

Sample Preparation : Accurately weigh 5-10 mg of the compound into a TGA pan.

-

Instrument Setup : Place the pan in the TGA furnace. Purge the furnace with an inert atmosphere (e.g., nitrogen gas).

-

Heating Program : Heat the sample from ambient temperature to 600°C at a constant rate of 10°C/min.[8]

-

Data Acquisition : Continuously record the sample's mass as a function of temperature.

-

Analysis : Analyze the resulting TGA curve to identify mass loss events, such as the loss of water of hydration (dehydration) and thermal decomposition.[2][8]

Safety Information

The compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn during handling.[5]

Table 2: Hazard and Safety Information

| Identifier | Description | References |

| Hazard Codes | Xi (Irritant) | [3][6] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5] |

| Target Organs | Respiratory system | [5] |

| WGK (Germany) | 3 (Highly hazardous for water) | [3][5][6] |

References

- 1. myuchem.com [myuchem.com]

- 2. This compound | 123334-23-6 | Benchchem [benchchem.com]

- 3. This compound,CAS : 123334-23-6 [eforu-chemical.com]

- 4. Sodium hexachloroiridate(3-)--water (3/1/1) | Cl6H2IrNa3O | CID 56845692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sodium hexachloroiridate(III) 123334-23-6 [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound CAS#: 123334-23-6 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of Sodium Hexachloroiridate(III) Hydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility of sodium hexachloroiridate(III) hydrate (B1144303) (Na₃[IrCl₆]·xH₂O) in organic solvents. Aimed at professionals in research and drug development, this document synthesizes available data, outlines experimental protocols for solubility determination, and presents a relevant experimental workflow.

Core Topic: Solubility Profile

Sodium hexachloroiridate(III) hydrate, a pivotal precursor in iridium chemistry, exhibits a complex solubility profile that is crucial for its application in catalysis, material science, and pharmaceutical development[1][2]. While its utility often hinges on its dissolution in a suitable medium, precise quantitative solubility data in organic solvents remains notably scarce in publicly accessible literature.

Quantitative Solubility Data

A thorough review of existing literature reveals a significant gap in quantitative solubility data for this compound in common organic solvents. The available information is primarily qualitative and, in some instances, contradictory. For the anhydrous form of sodium hexachloroiridate(III), a specific solubility in water has been reported as 31.46 g/100 g at 15°C[3]. However, for the hydrate, some sources describe it as soluble in water, while others claim it is insoluble[1][4]. One source suggests its solubility in alcohol facilitates its use in organic synthesis, yet another states it is insoluble in ethanol (B145695) and only very slightly soluble in acetone[3][5].

To address this, the following table summarizes the available qualitative data and highlights the lack of quantitative measurements.

| Solvent | Formula | Relative Polarity | Quantitative Solubility ( g/100 mL) | Qualitative Description | Source(s) |

| Ethanol | C₂H₅OH | 0.654 | Data Not Available | Insoluble | [3] |

| Acetone | C₃H₆O | 0.355 | Data Not Available | Very Slightly Soluble | [3] |

| Methanol | CH₃OH | 0.762 | Data Not Available | No Data Available | |

| Isopropanol | C₃H₈O | 0.546 | Data Not Available | No Data Available | |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Data Not Available | No Data Available | |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Data Not Available | No Data Available | |

| Acetonitrile | C₂H₃N | 0.460 | Data Not Available | No Data Available | |

| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | Data Not Available | No Data Available | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | Data Not Available | No Data Available |

Relative polarity values are provided for context and are sourced from standard chemical reference data.

Experimental Protocols for Solubility Determination

Given the absence of standardized quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a generalized experimental protocol adapted from methodologies reported for other iridium-based organometallic complexes[6][7]. This protocol can be tailored to suit specific laboratory conditions and analytical capabilities.

Protocol: Gravimetric Method for Solubility Determination

1. Materials and Equipment:

-

This compound

-

Organic solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with airtight caps

-

Constant temperature bath or incubator

-

Centrifuge

-

Pipettes

-

Drying oven

2. Procedure:

-

Sample Preparation: Accurately weigh a series of vials. To each vial, add a known mass of the organic solvent.

-

Equilibration: Add an excess amount of this compound to each vial to create a saturated solution. The solid should be visibly present at the bottom of the vial.

-

Saturation: Tightly cap the vials and place them in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle. For solvents where settling is slow, centrifugation at the experimental temperature can be employed to separate the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume or mass of the clear supernatant (the saturated solution) without disturbing the solid precipitate.

-

Solvent Evaporation: Transfer the extracted supernatant to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the solute.

-

Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried solute. The difference in mass will give the amount of dissolved this compound.

-

Calculation: Calculate the solubility in grams per 100 mL or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

3. Data Analysis and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the average solubility and standard deviation.

-

Specify the temperature at which the solubility was determined.

Visualization of an Experimental Workflow

This compound is a common precursor for the synthesis of iridium nanoparticles, which have applications in catalysis and electronics[5]. The following diagram illustrates a typical experimental workflow for this process.

Caption: Workflow for the synthesis of iridium nanoparticles.

This guide underscores the need for further research to quantify the solubility of this compound in a broader range of organic solvents. Such data would be invaluable for optimizing its use in various scientific and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. myuchem.com [myuchem.com]

- 3. Sodium hexachloroiridate(III) - Wikipedia [en.wikipedia.org]

- 4. This compound CAS#: 123334-23-6 [m.chemicalbook.com]

- 5. This compound | 123334-23-6 | Benchchem [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Solubility of Iridium and Ruthenium Organometallic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Decomposition of Sodium Hexachloroiridate(III) Hydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the thermal decomposition of sodium hexachloroiridate(III) hydrate (B1144303) (Na₃IrCl₆·xH₂O). This compound is a critical precursor in the synthesis of iridium-based catalysts, electrochemical materials, and has potential applications in the development of novel therapeutic agents.[1][2] Understanding its thermal behavior is paramount for controlling the synthesis of iridium nanoparticles, iridium oxides, and for ensuring stability during the manufacturing and formulation of iridium-containing products.[2]

Thermal Decomposition Pathways

The thermal decomposition of sodium hexachloroiridate(III) hydrate is a multi-stage process initiated by dehydration, followed by the breakdown of the anhydrous salt. The final products are critically dependent on the composition of the surrounding atmosphere.

Dehydration

The initial step in the thermolysis of Na₃IrCl₆·xH₂O is the loss of its water of hydration. This process typically occurs at a relatively low temperature, yielding the anhydrous sodium hexachloroiridate(III) salt.

Na₃IrCl₆·xH₂O(s) → Na₃IrCl₆(s) + xH₂O(g)

Decomposition in an Inert Atmosphere

When heated in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), the anhydrous salt undergoes a reversible decomposition. This process yields metallic iridium (Ir), sodium chloride (NaCl), and chlorine gas (Cl₂).[3] This pathway is fundamental for the synthesis of pure iridium metal nanoparticles or films.

2Na₃IrCl₆(s) ⇌ 2Ir(s) + 6NaCl(s) + 3Cl₂(g) [3]

Decomposition in an Oxidative Atmosphere

In the presence of an oxidizing atmosphere like air (which contains oxygen), the decomposition pathway changes significantly. The iridium(III) center is oxidized to iridium(IV), resulting in the formation of iridium(IV) oxide (IrO₂), along with sodium chloride and chlorine gas.[3] This method is commonly employed to produce iridium oxide, a material valued for its catalytic and electrochromic properties.

2Na₃IrCl₆(s) + 2O₂(g) → 2IrO₂(s) + 6NaCl(s) + 3Cl₂(g) [3]

Quantitative Data Summary

The following table summarizes the key temperature-dependent events during the thermal analysis of this compound.

| Process Stage | Temperature (°C) | Solid Products | Gaseous Products | Governing Equation |

| Dehydration | ~ 110 °C | Anhydrous Na₃IrCl₆ | H₂O | Na₃IrCl₆·xH₂O → Na₃IrCl₆ + xH₂O |

| Oxidation (in Air) | Starts at 450 °C | IrO₂, NaCl | Cl₂ | 2Na₃IrCl₆ + 2O₂ → 2IrO₂ + 6NaCl + 3Cl₂[3] |

| Decomposition (Inert) | Starts at 550 °C | Ir, NaCl | Cl₂ | 2Na₃IrCl₆ ⇌ 2Ir + 6NaCl + 3Cl₂[3] |

Experimental Protocols

The primary analytical technique for studying the thermal decomposition of solids is Thermogravimetric Analysis (TGA) .[4] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][5] For more detailed investigations, TGA is often coupled with other techniques.

Standard TGA Protocol

A typical experimental procedure for analyzing the thermal decomposition of Na₃IrCl₆·xH₂O is as follows:

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of reaching at least 1000 °C.[6]

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., platinum or alumina).[4][7]

-

Atmosphere: The furnace is purged with a high-purity gas (e.g., nitrogen for inert conditions or dry air for oxidative conditions) at a controlled flow rate (e.g., 50-100 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant linear heating rate (e.g., 10 °C/min).[7]

-

Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the experiment. The resulting data is plotted as a TGA curve (mass % vs. temperature).

Coupled Analytical Techniques

To gain deeper insight into the decomposition process, TGA can be coupled with other analytical methods:

-

Differential Scanning Calorimetry (DSC): Performed simultaneously with TGA (SDT analysis), DSC measures the heat flow to or from the sample.[6] This helps identify whether decomposition events are endothermic (requiring energy, like bond-breaking) or exothermic (releasing energy, like oxidation).[8][9]

-

Evolved Gas Analysis (EGA): The gaseous products released during decomposition can be identified in real-time by feeding the exhaust gas from the TGA into a secondary instrument.[6] Common EGA techniques include:

-

Mass Spectrometry (TGA-MS): Identifies the evolved gases based on their mass-to-charge ratio, enabling the detection of H₂O, Cl₂, and other fragments.[6][10]

-

Fourier-Transform Infrared Spectroscopy (TGA-FTIR): Identifies gaseous products based on their characteristic infrared absorption spectra.[7][10]

-

Visualizations

The following diagrams illustrate the experimental workflow and the chemical pathways involved in the thermal decomposition of this compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Sodium hexachloroiridate(III) - Wikipedia [en.wikipedia.org]

- 4. 6-napse.com [6-napse.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. Thermal Analysis | Materials Research Institute [mri.psu.edu]

- 7. admatel.com [admatel.com]

- 8. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Thermal analysis [imserc.northwestern.edu]

An In-depth Technical Guide on the Magnetic Properties of Ir(III) in Sodium Hexachloroiridate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the magnetic properties of the Iridium(III) ion within the coordination complex Sodium Hexachloroiridate, Na₃[IrCl₆]. A thorough examination of the electronic configuration of Ir(III), in conjunction with crystal field theory, explains the observed diamagnetism of this compound. This document details the theoretical underpinnings of its magnetic behavior and furnishes protocols for the experimental determination of its magnetic susceptibility.

Introduction

Iridium-containing complexes are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry. A fundamental understanding of their electronic and magnetic properties is crucial for the rational design of new iridium-based technologies. Sodium hexachloroiridate(III) serves as a key precursor and a model compound for studying the behavior of Ir(III) in an octahedral coordination environment. This guide focuses on the magnetic characteristics of Ir(III) in this specific complex, providing both theoretical and practical insights for researchers.

Theoretical Background: Electronic Configuration and Crystal Field Theory

The magnetic properties of a transition metal complex are dictated by the number of unpaired electrons in its d-orbitals. Iridium is a third-row transition metal with the ground-state electron configuration [Xe] 4f¹⁴ 5d⁷ 6s². The Iridium(III) ion, Ir³⁺, therefore has a d⁶ electron configuration.

In the hexachloroiridate(III) anion, [IrCl₆]³⁻, the Ir³⁺ ion is centrally located and coordinated to six chloride ligands in an octahedral geometry. According to crystal field theory, the electrostatic field generated by the ligands lifts the degeneracy of the five d-orbitals, splitting them into two sets of different energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).

For third-row transition metals like iridium, the crystal field splitting energy (Δo) is significantly large. This substantial energy gap favors the pairing of electrons in the lower-energy t₂g orbitals before occupying the higher-energy eg orbitals. This arrangement is known as a low-spin configuration .

In the case of the d⁶ Ir³⁺ ion, all six d-electrons will occupy the t₂g orbitals, with each orbital containing a pair of electrons with opposite spins. Consequently, there are no unpaired electrons in the d-orbitals of Ir(III) in sodium hexachloroiridate. This lack of unpaired electrons is the definitive reason for the compound's diamagnetic nature.[1][2][3] Complexes with no unpaired electrons are repelled by a magnetic field, a phenomenon known as diamagnetism.

Quantitative Magnetic Data

| Compound | Formula | Oxidation State of Ir | d-electron count | Spin State | Magnetic Property |

| Sodium Hexachloroiridate(III) | Na₃[IrCl₆] | +3 | 6 | Low-spin | Diamagnetic |

Table 1: Summary of the Magnetic Properties of Ir(III) in Sodium Hexachloroiridate.

Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of a compound can be determined using several experimental techniques. The choice of method often depends on the state of the sample (solid or solution) and the required sensitivity.

The Gouy Method

The Gouy method is a classical technique for measuring the magnetic susceptibility of solid samples. It relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.

Experimental Protocol:

-

Sample Preparation: A long, cylindrical tube is filled with the powdered sample of sodium hexachloroiridate(III).

-

Initial Measurement: The tube is suspended from a balance, with the bottom of the tube positioned between the poles of an electromagnet, and its mass is recorded in the absence of a magnetic field.

-

Measurement in a Magnetic Field: The electromagnet is turned on, creating a strong magnetic field at the bottom of the tube and a negligible field at the top. The apparent change in the mass of the sample is recorded.

-

Calculation: For a diamagnetic substance like sodium hexachloroiridate(III), the sample will be repelled by the magnetic field, leading to an apparent decrease in mass. The magnetic susceptibility can be calculated from this change in mass, the strength of the magnetic field, and the dimensions of the sample.

SQUID Magnetometry

Superconducting Quantum Interference Device (SQUID) magnetometry is a highly sensitive method for determining the magnetic properties of materials. It can detect very small magnetic moments, making it suitable for characterizing diamagnetic substances.

Experimental Protocol:

-

Sample Preparation: A small, precisely weighed amount of the sodium hexachloroiridate(III) sample is placed in a sample holder, typically a gelatin capsule or a straw.

-

Measurement: The sample is moved through a set of superconducting detection coils within a highly uniform magnetic field. The movement of the magnetic sample induces a current in the detection coils, which is measured by the SQUID.

-

Data Analysis: The SQUID measures the magnetic moment of the sample as a function of the applied magnetic field and temperature. For a diamagnetic material, the induced magnetic moment will be small and opposite in direction to the applied field.

Evans NMR Method

The Evans method is used to determine the magnetic susceptibility of a substance in solution using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol:

-

Sample Preparation: Two NMR tubes are prepared. One contains a solution of an inert reference compound (e.g., tetramethylsilane, TMS) in a suitable solvent. The second tube contains the same solution with a known concentration of the paramagnetic species under investigation (in this case, a reference paramagnetic compound would be used for calibration, as Na₃[IrCl₆] is diamagnetic). A coaxial insert containing the pure solvent is placed in the NMR tube with the sample.

-

NMR Measurement: The ¹H NMR spectrum is recorded. The chemical shift of the reference compound in the presence of the paramagnetic species will be different from that in its absence.

-

Calculation: The change in the chemical shift of the reference signal is directly proportional to the magnetic susceptibility of the sample. For a diamagnetic sample like sodium hexachloroiridate(III), a slight upfield shift of the solvent peak would be expected.

Visualizations

Caption: Electronic configuration of Ir(III) in an octahedral field.

Conclusion

The magnetic properties of the Iridium(III) ion in sodium hexachloroiridate are a direct consequence of its electronic structure. As a d⁶ metal ion in a strong octahedral ligand field, it adopts a low-spin configuration where all six d-electrons are paired in the t₂g orbitals. This results in a total spin of zero and, consequently, diamagnetic behavior. The diamagnetism of this complex has been experimentally verified, and this guide provides the theoretical framework and experimental protocols for its characterization. This fundamental understanding is essential for the continued development of iridium-based compounds in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of Sodium Hexachloroiridate(III) Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium hexachloroiridate(III) hydrate (B1144303) (CAS No. 123334-23-6). Adherence to these protocols is crucial for minimizing risks in a laboratory or research setting.

Hazard Identification and Classification

Sodium hexachloroiridate(III) hydrate is classified as a hazardous substance. The following tables summarize its GHS classification and associated precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |

Table 2: GHS Precautionary Statements

| Type | Precautionary Statement |

| Prevention | P261: Avoid breathing dust.[1] |

| Prevention | P264: Wash skin thoroughly after handling.[2] |

| Prevention | P271: Use only outdoors or in a well-ventilated area.[2] |

| Prevention | P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. |

| Response | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| Response | P332 + P313: If skin irritation occurs: Get medical advice/attention.[2] |

| Response | P337 + P313: If eye irritation persists: Get medical advice/attention.[2] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2] |

| Storage | P405: Store locked up.[2][3] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[2] |

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties is essential for safe handling and storage.

Table 3: Physical and Chemical Properties

| Property | Value |

| Chemical Formula | Na₃IrCl₆·xH₂O[4] |

| Molecular Weight | 473.90 g/mol (anhydrous basis) |

| Appearance | Powder |

| Odor | No data available |

| pH | No data available[1] |

| Melting Point/Freezing Point | No data available[1] |

| Initial Boiling Point and Boiling Range | No data available[1] |

| Flash Point | Not applicable[1] |

| Water Solubility | No data available[1] |

| Decomposition Temperature | No data available[1] |

Toxicological Information

Limited quantitative toxicological data is available for this compound. The primary hazards are related to its irritant properties.

Table 4: Toxicological Data

| Toxicological Endpoint | Value |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitization | No data available[1] |

| Germ Cell Mutagenicity | No data available[1] |

| Carcinogenicity | No data available[1] |

| Reproductive Toxicity | No data available[1] |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation.[1] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available[1] |

| Aspiration Hazard | No data available[1] |

Experimental Protocols and Handling Procedures

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: A lab coat, long sleeves, and closed-toe shoes are mandatory to prevent skin exposure.[5]

-

Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation before use and dispose of them properly after handling.[5]

-

Respiratory Protection: If engineering controls are insufficient or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[5][6]

-

Do not allow the substance to come into contact with eyes, skin, or clothing.[7]

-

Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1][6]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2]

Storage and Incompatibility

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

Accidental Release and Disposal

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[5] Sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[3][5] Ventilate the area and wash the spill site after the material has been collected.[5]

-

Waste Disposal: Dispose of waste containing this compound as hazardous waste in accordance with local, state, and federal regulations.[5] Do not empty into drains.[3]

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: In case of skin contact, wash off with soap and plenty of water. If irritation persists, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[1][3]

Stability and Reactivity

-

Reactivity: No data available.[1]

-

Chemical Stability: The material is stable under recommended storage conditions.[1]

-

Possibility of Hazardous Reactions: No data available.[1]

-

Conditions to Avoid: No data available.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including hydrogen chloride gas, sodium oxides, and iridium oxides.[1]

Visual Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

Discovery and history of hexachloroiridate salts

An In-depth Technical Guide to the Discovery and History of Hexachloroiridate Salts

Introduction

Iridium, one of the rarest elements in the Earth's crust, is a silvery-white transition metal known for its extreme density, hardness, and exceptional resistance to corrosion.[1][2] Its discovery in the early 19th century was intrinsically linked to the vibrant and varied colors of its compounds, which gave the element its name, derived from Iris, the Greek goddess of the rainbow.[1][2] Central to the chemistry of iridium are its hexachloroiridate salts, compounds containing the hexachloroiridate(IV) anion, [IrCl₆]²⁻, or the hexachloroiridate(III) anion, [IrCl₆]³⁻. These salts were not only instrumental in the initial isolation and purification of iridium but remain vital precursors and reagents in modern chemistry, catalysis, and materials science. This guide provides a comprehensive overview of the discovery and history of these pivotal compounds, detailing the experimental protocols that defined early iridium chemistry and presenting their key properties for a scientific audience.

Chapter 1: The Discovery of Iridium and its Chloro-Complexes

The story of hexachloroiridate salts begins with the discovery of iridium itself. In 1803, the English chemist Smithson Tennant was investigating the insoluble black residue left after dissolving crude platinum ore in aqua regia, a mixture of nitric and hydrochloric acids.[1][3] Chemists of the time had consistently observed this residue but had not identified its constituent elements.[2]

Tennant's meticulous work led to the identification of two new elements within this residue: osmium and iridium.[4] He named the latter after the Greek word iris (rainbow) because of the diverse colors exhibited by its salts in solution.[1][2] The formation of these colorful compounds, primarily chloro-complexes due to the use of aqua regia, was the first indication of what would become the vast field of iridium coordination chemistry. The foundational hexachloroiridate anion, [IrCl₆]²⁻, was a product of these initial experiments.

Chapter 2: Pivotal Hexachloroiridate Salts: Properties and Significance

The isolation of iridium from other platinum-group metals hinges on the differential solubility of its salts. Ammonium (B1175870) and potassium hexachloroiridate(IV) are of particular historical and industrial importance due to their poor solubility, which facilitates the separation of iridium from more soluble metal complexes.[5]

Ammonium Hexachloroiridate(IV) - (NH₄)₂[IrCl₆]

Ammonium hexachloroiridate(IV) is a key intermediate in the purification of iridium.[5][6][7] It precipitates from solutions containing the [IrCl₆]²⁻ anion upon the addition of ammonium chloride, allowing for an effective separation.[7][8][9] The resulting dark red or brown-black solid can then be heated under a hydrogen atmosphere to produce pure iridium metal.[5][6]

Potassium Hexachloroiridate(IV) - K₂[IrCl₆]

Similar to the ammonium salt, potassium hexachloroiridate(IV) is a sparingly soluble compound that has been used in both gravimetric analysis and iridium purification. It presents as a dark powder and serves as a stable source of the hexachloroiridate(IV) ion for various chemical applications.[10][11]

Chloroiridic Acid - H₂[IrCl₆]

Chloroiridic acid is the parent compound from which hexachloroiridate salts are derived. It is a commercially significant iridium compound, typically sold as a solution.[12] It is a primary precursor for preparing iridium catalysts and for applications in electroplating.[13][14]

Data Presentation

The quantitative properties of these core hexachloroiridate compounds are summarized below for easy comparison.

| Property | Ammonium Hexachloroiridate(IV) | Potassium Hexachloroiridate(IV) | Chloroiridic Acid (Hydrate) |

| CAS Number | 16940-92-4[5][6][8] | 16920-56-2[10][11] | 16941-92-7[14] |

| Molecular Formula | (NH₄)₂[IrCl₆] or Cl₆H₈IrN₂[5][6] | K₂[IrCl₆][11][15] | H₂[IrCl₆]·xH₂O |

| Molecular Weight | 441.01 g/mol [6][16] | 483.13 g/mol [11][15] | 515.04 g/mol (Hexahydrate)[14] |

| Appearance | Dark red, brown to black crystals or powder[16] | Dark powder[10][11] | Black-brown to yellow crystals[14] |

| Density | 2.86 g/mL at 25 °C[6][7][8] | - | ~1.02 g/cm³ (Hexahydrate)[14] |

| Melting Point | Decomposes upon heating[6][7][16] | >385 °C[10][11] | Decomposes at 65 °C (Hexahydrate)[14] |

| Solubility in Water | Slightly soluble[8][16] | Insoluble[17] | 456 g/L at 30 °C (Hexahydrate)[14] |

Experimental Protocols

The methodologies for isolating and preparing hexachloroiridate salts have evolved from early laboratory bench techniques to refined industrial processes.

Protocol 1: Smithson Tennant's Isolation of Iridium (Circa 1803)

This protocol is based on historical accounts of Tennant's discovery and the chemical practices of the era.[3]

-

Objective: To isolate and identify the elements from the insoluble residue of crude platinum ore.

-

Methodology:

-

Digestion: A sample of crude platinum ore was digested in aqua regia (a mixture of concentrated nitric and hydrochloric acids). This dissolved the platinum, leaving a black, insoluble powder.

-

Separation: The solution was filtered to separate the dissolved platinum from the insoluble residue.

-

Alkaline Fusion: The dried black powder was mixed with caustic soda (sodium hydroxide) and heated to red heat in a crucible. This converted the iridium and osmium compounds into forms soluble in water or acid.

-

Aqueous Extraction: The fused mass was cooled and treated with water to dissolve the osmate salts, which were then separated by filtration.

-

Acid Treatment: The remaining residue, enriched in iridium, was treated with hydrochloric acid ("marine acid"). This step dissolved the iridium, forming a solution containing hexachloroiridate species, which displayed a range of distinct colors.

-

Protocol 2: Purification of Ammonium Hexachloroiridate(IV) (Woo & Yost, 1931)

This method was developed for preparing pure iridium solutions for potentiometric studies and demonstrates a classic purification technique.[7][8][9]

-

Objective: To prepare pure ammonium hexachloroiridate free from other platinum-group metals.

-

Methodology:

-

Initial Dissolution: A mixture of iridium metal and sodium chloride was heated to 650°C in a stream of chlorine gas to convert the metals into their double chlorides. The resulting mixture was dissolved in dilute hydrochloric acid.

-

Oxidation: The solution was saturated with chlorine and heated on a water bath to oxidize iridium to the +4 state (iridic chloride).

-

Precipitation: To remove palladium and rhodium, the solution was saturated with ammonium chloride and cooled in an ice bath. The ammonium hexachloroiridate(IV) precipitated out.

-

Reprecipitation: The precipitate was filtered, redissolved, and the precipitation process was repeated several times to yield a product free from palladium and rhodium.

-

Final Purification: To remove any osmium or ruthenium, the purified salt was heated with concentrated nitric acid, followed by perchloric acid, to volatilize the tetroxides of these metals. The final purified ammonium hexachloroiridate was washed with ice-cold water and dried.

-

Protocol 3: Modern Synthesis of Chloroiridic Acid

This protocol is based on a modern patented method for the rapid preparation of chloroiridic acid, reflecting current industrial practice.[18]

-

Objective: To efficiently synthesize chloroiridic acid from iridium powder.

-

Methodology:

-

Pressurized Oxidation and Dissolution: 2 kg of iridium powder is added to a reactor with concentrated hydrochloric acid (e.g., 36% mass concentration). Chlorine gas is introduced while stirring under pressure.

-

Chlorine Removal: After the reaction, the reactor pressure is reduced to normal. Concentrated hydrochloric acid is added to the reaction liquid to help remove any remaining free chlorine.

-

Filtration: The mixture is filtered to remove any unreacted solids, yielding a filtrate containing both trivalent and tetravalent iridium species.

-

Oxidation to Ir(IV): The filtrate is treated with nitric acid to oxidize all the trivalent iridium to tetravalent iridium, resulting in a chloroiridic acid solution.

-

Concentration: The solution is concentrated to yield the final chloroiridic acid product.

-

Visualizations of Historical and Modern Workflows

To better illustrate the logical flow of these critical processes, the following diagrams are provided.

Caption: Workflow of Smithson Tennant's discovery of iridium.

Caption: Iridium refining via the ammonium hexachloroiridate route.

Conclusion

The history of hexachloroiridate salts is inseparable from the history of iridium itself. From their role in the element's discovery, characterized by their striking colors, to their indispensable function in its purification and analysis, these compounds have been cornerstones of platinum-group metal chemistry. The fundamental precipitation and conversion reactions established over a century ago remain relevant in modern industrial refining. Today, hexachloroiridates continue to serve as critical starting materials for a new generation of advanced materials, including catalysts for organic synthesis, electrocatalysts for energy applications, and precursors for organometallic complexes with potential applications in medicine and electronics.[19][20] The enduring legacy of these salts underscores their fundamental importance to both historical and contemporary science.

References

- 1. briandcolwell.com [briandcolwell.com]

- 2. Iridium - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. metalsgems.com [metalsgems.com]

- 5. Ammonium hexachloroiridate(IV) - Wikipedia [en.wikipedia.org]

- 6. lookchem.com [lookchem.com]

- 7. Ammonium hexachloroiridate(IV) CAS#: 16940-92-4 [m.chemicalbook.com]

- 8. Ammonium hexachloroiridate(IV) | 16940-92-4 [chemicalbook.com]

- 9. 2024.sci-hub.st [2024.sci-hub.st]

- 10. Potassium hexachloroiridate(IV) 99.99 trace metals 16920-56-2 [sigmaaldrich.com]

- 11. 六氯铱(IV)酸钾 technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 12. CN112357979A - Method for directly preparing chloro-iridic acid from iridium-containing waste material - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. honrel.com [honrel.com]

- 15. scbt.com [scbt.com]

- 16. Ammonium hexachloroiridate(IV) | 16940-92-4 | Benchchem [benchchem.com]

- 17. Potassium hexachloroiridate(IV), Ir 39% min 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 18. Rapid preparation method of chloroiridic acid - Eureka | Patsnap [eureka.patsnap.com]

- 19. chemimpex.com [chemimpex.com]

- 20. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Purity Analysis of Commercial Sodium Hexachloroiridate(III) Hydrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium hexachloroiridate(III) hydrate (B1144303) (Na₃[IrCl₆]·xH₂O) is a key inorganic compound widely utilized as a precursor in the synthesis of various iridium catalysts and advanced materials.[1] Given its critical role, particularly in pharmaceutical applications where iridium-based catalysts are used for asymmetric hydrogenation and other transformations, ensuring its purity is of paramount importance. Impurities, which can range from other platinum group metals (PGMs) to different iridium oxidation states or variations in hydration, can significantly impact catalytic activity, reaction yield, and the safety profile of the final product.

This technical guide provides a comprehensive overview of the essential analytical techniques for the thorough characterization and purity assessment of commercial sodium hexachloroiridate(III) hydrate. It offers detailed experimental protocols, data interpretation guidelines, and a logical workflow to assist researchers in establishing the quality of this critical starting material.

Key Analytical Techniques and Experimental Protocols

A multi-faceted analytical approach is necessary for a complete purity profile. The following sections detail the primary techniques for determining iridium content, identifying metallic impurities, quantifying water content, and verifying structural integrity.

Elemental Analysis: Iridium Content and Metallic Impurities

Inductively Coupled Plasma (ICP) based techniques are the gold standard for precise quantification of the iridium content and trace metallic impurities due to their high sensitivity and broad elemental coverage.[2][3]

2.1.1 Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) / Optical Emission Spectrometry (ICP-OES)

-

Principle: ICP-MS and ICP-OES involve introducing a sample into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. ICP-MS detects elements by their mass-to-charge ratio, offering extremely low detection limits (parts per billion or trillion), making it ideal for ultra-trace impurity analysis.[3][4] ICP-OES measures the wavelength of light emitted by the elements as they relax from an excited state, which is suitable for determining the primary iridium content and less concentrated impurities (parts per million).[2]

-

Experimental Protocol:

-

Sample Preparation (Acid Digestion): Accurately weigh approximately 10-50 mg of the Na₃[IrCl₆]·xH₂O sample into a clean digestion vessel.

-

Add a suitable volume of a strong acid mixture, typically aqua regia (3:1 mixture of concentrated HCl and HNO₃), to ensure complete dissolution of the iridium complex.

-

Heat the vessel using a hot plate or microwave digestion system according to a validated temperature program until the sample is fully dissolved and the solution is clear.

-

Allow the solution to cool, then quantitatively transfer it to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the ICP instrument (typically 1-2%).

-

Prepare a series of calibration standards using a certified iridium standard and standards for all potential metallic impurities.

-

Instrumental Analysis: Aspirate the prepared sample solution into the ICP-MS or ICP-OES. Monitor the primary iridium isotopes, ¹⁹¹Ir and ¹⁹³Ir, and the isotopes of suspected impurities.[5]

-

-

Data Presentation:

Table 1: Typical Parameters and Performance for Elemental Analysis by ICP-MS

Parameter Setting / Value Purpose Monitored Iridium Isotopes ¹⁹¹Ir, ¹⁹³Ir Accurate quantification of iridium content. Common Impurities Monitored Ru, Rh, Pd, Os, Pt, Au, Fe, Cu, Ni Assessment of other PGMs and common process-related metals. Typical Detection Limits 1 - 100 pg L⁻¹ (ppt) Ensures detection of critical trace contaminants.[6] Plasma Gas (Ar) Flow 15 L/min Maintains a stable plasma. RF Power 1500 W Ensures efficient sample ionization. | Calibration | External calibration with certified standards | Provides accurate quantification. |

Determination of Water Content

The degree of hydration is a critical parameter of the compound's specification and overall purity. Thermogravimetric Analysis (TGA) is the definitive method for quantifying the water content.[7]

-

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. As the sample is heated, it loses mass due to processes like dehydration or decomposition.[8] The mass loss corresponding to the removal of water of hydration can be precisely measured.

-

Experimental Protocol:

-

Accurately weigh 5-10 mg of the Na₃[IrCl₆]·xH₂O sample into a TGA pan (typically alumina (B75360) or platinum).[9]

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25°C) to 600°C at a constant heating rate of 10°C/min.[9]

-

Use an inert atmosphere, such as flowing nitrogen (20-50 mL/min), to prevent oxidation of the sample at higher temperatures.[7]

-

Record the mass loss as a function of temperature. The initial weight loss up to approximately 150°C corresponds to the loss of water of hydration.[1]

-

-

Data Presentation:

Table 2: Representative TGA Data for Water Content Analysis

Temperature Range (°C) Event Theoretical Weight Loss (for x=3) 30 - 150 Dehydration (Loss of xH₂O) ~10.2% | > 450 | Onset of Decomposition | Varies |

Structural and Phase Purity Analysis

X-ray Diffraction (XRD) is an essential technique for confirming the crystalline structure of the material and identifying any crystalline impurities.

-

Principle: XRD operates on the principle of Bragg's Law, where a beam of X-rays is diffracted by the planes of atoms in a crystalline sample.[10] The resulting diffraction pattern is a unique fingerprint of the crystal structure, allowing for phase identification and purity assessment.

-

Experimental Protocol:

-

Grind the Na₃[IrCl₆]·xH₂O sample into a fine, homogeneous powder to ensure random orientation of the crystallites.

-

Mount the powder onto a sample holder.

-

Place the holder in a powder X-ray diffractometer.

-

Scan the sample over a defined 2θ range (e.g., 10-90°) using a monochromatic X-ray source (typically Cu Kα radiation).

-

The resulting diffractogram (intensity vs. 2θ) is then compared against a reference pattern from a crystallographic database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the identity and phase purity of the compound.

-

Spectroscopic Characterization

Spectroscopic methods provide confirmation of the molecular structure and can help identify certain types of impurities.

-

Principle:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[11]

-